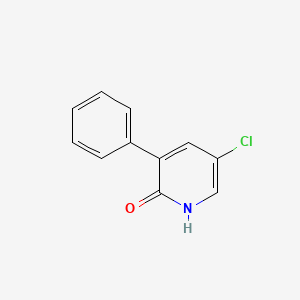![molecular formula C13H9NO2 B12957969 Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)
Benzo[h]quinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[h]quinoline-2,4(1H,3H)-dione: is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by a fused benzene and quinoline ring system with two ketone groups at the 2 and 4 positions. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions:
Cycloisomerization: One of the primary methods for synthesizing benzo[h]quinoline-2,4(1H,3H)-dione involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines.
Photocatalysis: Another method involves the use of photocatalysts under visible light to mediate the synthesis of carbonyl-containing quinoline-2,4(1H,3H)-diones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: Benzo[h]quinoline-2,4(1H,3H)-dione can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: Benzo[h]quinoline-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antibacterial, antioxidant, and anticancer agents. These compounds are being investigated for their ability to interact with biological targets and pathways, making them promising candidates for drug development .
Industry: The compound is used in the production of materials with specific properties, such as fluorescence and bioactivity. Its derivatives are employed in the manufacturing of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of benzo[h]quinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
相似化合物的比较
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring system but different functional groups.
Quinazoline-2,4(1H,3H)-dione: A compound with a similar quinoline core but different substitution patterns.
Uniqueness: Benzo[h]quinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two ketone groups at the 2 and 4 positions. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
1H-benzo[h]quinoline-2,4-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,7H2,(H,14,16) |
InChI 键 |
FFYXGASVRXLVGH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)




